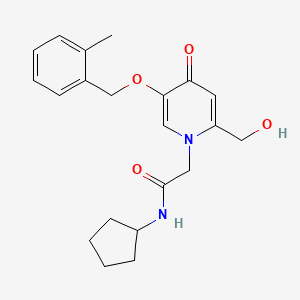
N-cyclopentyl-2-(2-(hydroxymethyl)-5-((2-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-cyclopentyl-2-(2-(hydroxymethyl)-5-((2-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide is a useful research compound. Its molecular formula is C21H26N2O4 and its molecular weight is 370.449. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-cyclopentyl-2-(2-(hydroxymethyl)-5-((2-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide, with the CAS number 941916-57-0, is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological activities, and relevant research findings.
- Molecular Formula : C21H26N2O4
- Molecular Weight : 370.4 g/mol
- Structure : The compound features a pyridine ring substituted with various functional groups, including hydroxymethyl and aromatic ether moieties.
Pharmacological Profile
Recent studies have indicated that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Preliminary assays have shown that this compound possesses antimicrobial properties against various bacterial strains. Specific concentrations demonstrated significant inhibition of growth, suggesting potential applications in treating bacterial infections.
- Anticancer Properties : Research indicates that the compound may exhibit cytotoxic effects on certain cancer cell lines. For instance, studies involving breast and colon cancer cells showed that treatment with this compound resulted in reduced cell viability and induced apoptosis.
- Neuroprotective Effects : There is emerging evidence supporting the neuroprotective capabilities of this compound. In vitro studies demonstrated its ability to protect neuronal cells from oxidative stress-induced damage, which is crucial for developing treatments for neurodegenerative diseases.
The biological activity of this compound is believed to involve multiple mechanisms:
- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in cellular signaling pathways, leading to altered cell proliferation and survival.
- Modulation of Receptor Activity : The compound could interact with various receptors in the central nervous system, contributing to its neuroprotective effects.
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
A study conducted on a variety of bacterial strains revealed that this compound exhibited an MIC (Minimum Inhibitory Concentration) ranging from 15 to 30 µg/mL against Staphylococcus aureus and Escherichia coli. This suggests potential for development as an antimicrobial agent.
Case Study 2: Anticancer Activity
In a controlled laboratory setting, the compound was tested against MCF-7 (breast cancer) and HT29 (colon cancer) cell lines. Results indicated a dose-dependent decrease in cell viability with IC50 values calculated at approximately 20 µM for MCF-7 cells and 25 µM for HT29 cells after 48 hours of treatment.
Eigenschaften
IUPAC Name |
N-cyclopentyl-2-[2-(hydroxymethyl)-5-[(2-methylphenyl)methoxy]-4-oxopyridin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4/c1-15-6-2-3-7-16(15)14-27-20-11-23(18(13-24)10-19(20)25)12-21(26)22-17-8-4-5-9-17/h2-3,6-7,10-11,17,24H,4-5,8-9,12-14H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUCUMYPHILDPPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1COC2=CN(C(=CC2=O)CO)CC(=O)NC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













